molecular formula C19H14N2O B12526048 2-Naphthalenecarboxamide, 6-cyano-N-methyl-N-phenyl- CAS No. 653604-26-3

2-Naphthalenecarboxamide, 6-cyano-N-methyl-N-phenyl-

Cat. No.: B12526048
CAS No.: 653604-26-3
M. Wt: 286.3 g/mol
InChI Key: RXBFLNOZYSHCQH-UHFFFAOYSA-N
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Description

2-Naphthalenecarboxamide, 6-cyano-N-methyl-N-phenyl- is a chemical compound with the molecular formula C19H14N2O It is known for its unique structure, which includes a naphthalene ring, a cyano group, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenecarboxamide, 6-cyano-N-methyl-N-phenyl- typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. One common method is the treatment of various substituted aryl amines with methyl cyanoacetate under solvent-free conditions at room temperature. Another method involves the fusion of aromatic amines with ethyl cyanoacetate at elevated temperatures, such as 150°C .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and yield. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenecarboxamide, 6-cyano-N-methyl-N-phenyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can undergo substitution reactions, particularly at the naphthalene ring or the cyano group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce amines.

Scientific Research Applications

2-Naphthalenecarboxamide, 6-cyano-N-methyl-N-phenyl- has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds.

    Biology: The compound’s derivatives have shown potential biological activities, making it a candidate for drug development.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in targeting specific molecular pathways.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Naphthalenecarboxamide, 6-cyano-N-methyl-N-phenyl- involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the naphthalene ring can undergo electrophilic substitution. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Naphthalenecarboxamide, 6-cyano-N-methoxy-N-methyl-
  • 2-Naphthalenecarboxamide, 6-cyano-N-methyl-N-phenyl-

Uniqueness

2-Naphthalenecarboxamide, 6-cyano-N-methyl-N-phenyl- is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its structure allows for versatile chemical modifications, making it a valuable compound in various research fields.

Properties

CAS No.

653604-26-3

Molecular Formula

C19H14N2O

Molecular Weight

286.3 g/mol

IUPAC Name

6-cyano-N-methyl-N-phenylnaphthalene-2-carboxamide

InChI

InChI=1S/C19H14N2O/c1-21(18-5-3-2-4-6-18)19(22)17-10-9-15-11-14(13-20)7-8-16(15)12-17/h2-12H,1H3

InChI Key

RXBFLNOZYSHCQH-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)C2=CC3=C(C=C2)C=C(C=C3)C#N

Origin of Product

United States

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